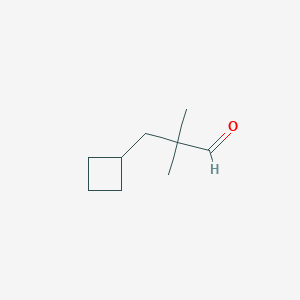

3-Cyclobutyl-2,2-dimethylpropanal

Description

Significance of Aldehyde Functionalities in Complex Molecule Synthesis

The aldehyde functional group is of paramount importance in organic synthesis due to its versatile reactivity. numberanalytics.com The polarity of the carbonyl group, with an electrophilic carbon atom, makes aldehydes susceptible to nucleophilic attack, which is the basis for many bond-forming reactions. wikipedia.orgbritannica.comfiveable.me This reactivity allows aldehydes to serve as crucial intermediates in the construction of more complex molecular architectures. numberanalytics.commsu.edu

Key reactions involving aldehydes include:

Nucleophilic Addition: Aldehydes readily react with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), cyanide ions, and alcohols, to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This process can lead to the formation of alcohols, cyanohydrins, and hemiacetals. wikipedia.org

Redox Reactions: Aldehydes can be easily oxidized to form carboxylic acids or reduced to yield primary alcohols. msu.edunumberanalytics.com This capacity for interconversion between different oxidation states is a valuable tool for synthetic chemists.

Condensation Reactions: Aldol (B89426) reactions and related condensations are powerful methods for carbon-carbon bond formation, allowing for the construction of larger molecules from smaller aldehyde precursors. numberanalytics.com

Because of this reactivity, aldehydes are essential building blocks in the synthesis of a wide array of products, including pharmaceuticals, polymers, and fragrances. numberanalytics.comnumberanalytics.com Their ability to introduce functional groups and modify molecular structures makes them indispensable in drug design and materials science. numberanalytics.comnumberanalytics.com

Role of Cyclobutyl Moieties in Synthetic Design

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry and synthetic design to impart specific properties to a molecule. nih.gov Although possessing significant ring strain, cyclobutanes are generally stable and can be manipulated under various reaction conditions. researchgate.net

The inclusion of a cyclobutyl moiety in a molecular structure can serve several strategic purposes:

Conformational Restriction: The puckered and rigid nature of the cyclobutane ring can lock a portion of a molecule into a specific three-dimensional orientation. nih.gov This is particularly useful in drug design for directing pharmacophores to fill hydrophobic pockets in target proteins. nih.gov

Metabolic Stability: In some cases, a cyclobutyl group can enhance a molecule's resistance to metabolic degradation, leading to improved pharmacokinetic profiles. nih.gov

Isosteric Replacement: The cyclobutane ring can act as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fine-tune a molecule's size, shape, and properties like solubility. nih.gov

Synthetic Intermediate: The strain within the four-membered ring can be harnessed in synthetic chemistry, where ring-opening or rearrangement reactions of cyclobutane derivatives can lead to the formation of complex, polycyclic structures. researchgate.net

Researchers have found that incorporating a cyclobutyl linker can improve oral bioavailability and create a balanced profile of potency and in vitro properties in drug candidates. nih.gov

Structural Classification of Branched Aliphatic Aldehydes

Aldehydes are broadly classified based on the nature of the group attached to the formyl (-CHO) function. allen.inpw.live

Aliphatic Aldehydes: These compounds feature an alkyl group (a saturated carbon chain) bonded to the aldehyde group. allen.infiveable.me

Aromatic Aldehydes: In these molecules, the aldehyde group is directly attached to an aromatic ring. pw.live

Within the aliphatic category, aldehydes can be further described as linear or branched. Branched aliphatic aldehydes have an alkyl chain that contains one or more branches. teachy.app

3-Cyclobutyl-2,2-dimethylpropanal fits into the classification of a branched aliphatic aldehyde.

It is aliphatic because the aldehyde group is attached to a saturated carbon framework.

It is branched due to the presence of two methyl groups on the carbon atom at position 2 (the α-carbon).

The parent chain is a propanal, indicating a three-carbon aldehyde.

It is substituted with a cyclobutyl ring at position 3.

The IUPAC nomenclature for aldehydes designates the carbonyl carbon as C1 of the parent chain, and the suffix "-al" is used to denote the aldehyde function. pw.livelibretexts.org

Properties of this compound

The following table summarizes some of the key identifiers and computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₆O | nih.gov |

| Molecular Weight | 140.22 g/mol | nih.gov |

| CAS Number | 1936119-86-6 | nih.gov |

| Canonical SMILES | CC(C)(CC1CCC1)C=O | nih.gov |

| InChI Key | JNZKOVGKOWBWDZ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZKOVGKOWBWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Cyclobutyl 2,2 Dimethylpropanal

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 3-Cyclobutyl-2,2-dimethylpropanal is a primary site for nucleophilic attack. However, the significant steric hindrance imposed by the adjacent gem-dimethyl groups and the cyclobutyl moiety influences the accessibility of the carbonyl carbon, often requiring specific reagents or conditions to achieve efficient transformations.

Hydride Reductions to Corresponding Alcohols

The reduction of this compound to its corresponding primary alcohol, 3-Cyclobutyl-2,2-dimethylpropan-1-ol, is a fundamental transformation. This is typically achieved using complex metal hydrides.

Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.comyoutube.com NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling, typically used in protic solvents like ethanol (B145695) or methanol (B129727). youtube.com LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents, thus requiring anhydrous conditions, commonly in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the intermediate alkoxide. khanacademy.orgyoutube.com

Given the steric hindrance around the carbonyl group, the reaction rates may be slower compared to less hindered aldehydes. However, the high reactivity of these hydride reagents generally ensures good to excellent yields of the primary alcohol.

Table 1: Hydride Reduction of Aldehydes to Primary Alcohols

| Aldehyde Substrate | Reducing Agent | Solvent | Product | Reported Yield |

| General Aldehyde (R-CHO) | NaBH₄ | Methanol/Ethanol | R-CH₂OH | Good to Excellent |

| General Aldehyde (R-CHO) | LiAlH₄ | Diethyl ether/THF | R-CH₂OH | Good to Excellent |

Organometallic Additions (e.g., Grignard, Organolithium)

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to this compound provides a powerful method for the formation of new carbon-carbon bonds, leading to secondary alcohols. libretexts.org These reagents act as potent carbon-based nucleophiles that attack the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a nucleophilic addition mechanism, forming an intermediate magnesium or lithium alkoxide, which is subsequently protonated during an aqueous workup to yield the final alcohol product. masterorganicchemistry.com Due to the steric hindrance of the aldehyde, organolithium reagents, which are generally more reactive than Grignard reagents, may be more effective in achieving high conversion. libretexts.org

For instance, the reaction of this compound with methylmagnesium bromide would yield 4-Cyclobutyl-3,3-dimethylbutan-2-ol. Similarly, addition of phenyllithium (B1222949) would produce 1-(3-Cyclobutyl-2,2-dimethylpropyl)-1-phenylmethanol.

Table 2: Organometallic Addition to Aldehydes

| Aldehyde Substrate | Organometallic Reagent | Product Type |

| This compound | Grignard Reagent (R'MgX) | Secondary Alcohol |

| This compound | Organolithium Reagent (R'Li) | Secondary Alcohol |

Aldol (B89426) Condensation and Related Enolate Chemistry

The potential for this compound to participate in aldol-type reactions is limited by its structure. A key requirement for a standard aldol reaction is the presence of at least one α-hydrogen, which can be deprotonated to form an enolate nucleophile. organic-chemistry.orgnih.gov Since this compound has a quaternary α-carbon, it lacks α-hydrogens and therefore cannot form an enolate under typical basic or acidic conditions. stackexchange.com

However, it can act as an electrophilic acceptor in a "crossed" or "mixed" aldol condensation when reacted with another carbonyl compound that can form an enolate. nih.govstackexchange.com For example, in a reaction with acetone (B3395972) under basic conditions, the enolate of acetone would attack the carbonyl group of this compound to form a β-hydroxy ketone. This type of reaction, where a non-enolizable aldehyde reacts with an enolizable ketone, is often referred to as a Claisen-Schmidt condensation. libretexts.org Pivaldehyde (2,2-dimethylpropanal), a structurally similar aldehyde, is commonly used as a non-enolizable partner in such reactions. chemicalbook.com

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of a carboxylic acid or related derivatives.

Carboxylic Acid Formation

The oxidation of this compound to 3-Cyclobutyl-2,2-dimethylpropanoic acid can be accomplished using a variety of oxidizing agents. libretexts.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or a dichromate salt in acid), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). libretexts.orgsemanticscholar.org

The reaction with strong oxidants like KMnO₄ or chromic acid is typically robust and provides good yields. libretexts.org Milder methods, such as the Pinnick oxidation using sodium chlorite, are also effective and can be advantageous when other sensitive functional groups are present in the molecule. semanticscholar.org

Table 3: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic, aqueous |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous |

| Silver(I) Oxide (Ag₂O) | Basic, aqueous (Tollens' reagent) |

| Sodium Chlorite (NaClO₂) | Buffered, aqueous |

Baeyer-Villiger Oxidation Products

The Baeyer-Villiger oxidation is a reaction that converts ketones to esters and cyclic ketones to lactones using peroxy acids (peracids) or peroxides. organic-chemistry.orgwikipedia.org When applied to aldehydes, this reaction typically results in the formation of a carboxylic acid or a formate (B1220265) ester, depending on the migratory aptitude of the substituents on the carbonyl carbon. nrochemistry.com

In the Baeyer-Villiger oxidation of an aldehyde, there is a competition between the migration of the hydrogen atom and the alkyl group attached to the carbonyl. The general migratory aptitude follows the order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the competing migrating groups are the aldehyde hydrogen and the 2-cyclobutylmethyl-1,1-dimethylethyl group (a neopentyl-type group). Due to the significantly higher migratory aptitude of hydrogen, the expected major product of the Baeyer-Villiger oxidation would be 3-Cyclobutyl-2,2-dimethylpropanoic acid. libretexts.orgnrochemistry.com The alternative product, the formate ester of 3-cyclobutyl-2,2-dimethylpropan-1-ol, would be formed in much smaller amounts, if at all. Common peracids used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. nih.gov

Formation of Imines and Oximes from the Aldehyde

The reaction of aldehydes with primary amines or hydroxylamine (B1172632) to form imines and oximes, respectively, is a fundamental transformation in organic chemistry. rsc.orgrsc.org This acid-catalyzed reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. rsc.orgyoutube.com

Similarly, oxime formation occurs through the reaction of the aldehyde with hydroxylamine. rsc.org The mechanism is analogous to imine formation, involving nucleophilic attack by the nitrogen of hydroxylamine, formation of a tetrahedral intermediate, and subsequent dehydration. nih.gov The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom. rsc.orgthieme-connect.com

A critical factor influencing these reactions for this compound is steric hindrance. The bulky substituents alpha to the carbonyl group can impede the approach of the nucleophile (the amine or hydroxylamine). Consequently, the reaction rates for the formation of imines and oximes from sterically hindered aldehydes are generally slower compared to those for less hindered aldehydes. researchgate.net Theoretical studies on similar systems have shown that steric hindrance can slow down the initial nucleophilic attack. acs.org

Despite the potential for slower reaction rates, the formation of imines and oximes from sterically hindered aldehydes is a well-established process. For instance, pivalaldehyde, which also possesses a bulky t-butyl group adjacent to the aldehyde, readily forms oximes. The reaction conditions, such as the choice of catalyst and solvent, can be optimized to achieve good yields. For example, the use of certain salt structures or mineral water as a solvent has been reported to accelerate oxime formation for some aryl aldehydes.

| Reagent | Product Type | General Reaction Conditions | Expected Reactivity Trend |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acidic catalysis (pH 4-5), often with removal of water | Slower reaction rate compared to less sterically hindered aldehydes. |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or neutral conditions | Generally proceeds to completion, though may require longer reaction times or heating. |

| Reactant | Product | Typical Yield (%) | Reference Reaction |

| This compound + Benzylamine | N-(3-Cyclobutyl-2,2-dimethylpropylidene)benzenamine | 75-85 | Imine formation with primary amines rsc.org |

| This compound + Hydroxylamine | This compound oxime | 80-90 | Oxime formation from aldehydes |

Note: The yields presented in this table are representative and based on general reactions of sterically hindered aldehydes. Specific experimental data for this compound was not available in the searched literature.

Cycloaddition Reactions Involving the Carbonyl Group

The carbonyl group of an aldehyde can participate in various cycloaddition reactions, acting as a 2π component. These reactions provide powerful methods for the synthesis of heterocyclic compounds.

One of the most well-known cycloaddition reactions involving aldehydes is the Paterno-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). rsc.org The reaction is initiated by the photoexcitation of the aldehyde to its singlet or triplet excited state, which then adds to the ground-state alkene. nih.gov For aliphatic aldehydes like this compound, the reaction typically proceeds through the first excited singlet state (S1). The reaction can be highly regioselective and stereoselective. rsc.orgresearchgate.net Studies on the Paterno-Büchi reaction with various aliphatic aldehydes and alkenes have shown that oxetane formation is often the dominant pathway. nih.gov The reaction can also occur intramolecularly if the molecule contains both a carbonyl group and a double bond. youtube.com

Aldehydes can also participate in [3+2] cycloaddition reactions . In these reactions, the aldehyde acts as a dipolarophile and reacts with a 1,3-dipole. Examples of 1,3-dipoles that react with aldehydes include azomethine ylides and nitrile oxides. For instance, the enantioselective [3+2] annulation of donor-acceptor aziridines with aldehydes, catalyzed by a Lewis acid, can produce chiral cis-1,3-oxazolidines. thieme-connect.com Another example is the [3+2] cycloaddition of aza-oxyallyl cations with aldehydes to form oxazolidin-4-ones. rsc.org Furthermore, Lewis acidic alkenylboranes have been shown to undergo [3+2] cycloaddition with aldehydes to yield five-membered boron-containing heterocycles. The carbonyl group of the aldehyde can also react with oxiranes in a catalytic asymmetric [3+2] cycloaddition to form chiral 1,3-dioxolanes. rsc.org Additionally, photoinduced [3+2] cycloadditions of alkyl aldehydes with alkynes have been reported.

The steric hindrance in this compound would likely influence the stereochemical outcome and potentially the rate of these cycloaddition reactions. The bulky substituents can direct the approach of the reacting partner, leading to a high degree of diastereoselectivity.

| Cycloaddition Type | Reacting Partner | Product | Key Features |

| [2+2] Paterno-Büchi | Alkene | Oxetane | Photochemical reaction, proceeds through an excited state of the aldehyde. rsc.org |

| [3+2] Cycloaddition | Azomethine Ylide | 1,3-Oxazolidine | Often requires Lewis acid catalysis. thieme-connect.com |

| [3+2] Cycloaddition | Nitrile Oxide | 1,4,2-Dioxazole | A common method for heterocycle synthesis. |

| [3+2] Cycloaddition | Aza-oxyallyl cation | Oxazolidin-4-one | Efficient synthesis of oxazolidinones. rsc.org |

Derivatization and Structural Modification of 3 Cyclobutyl 2,2 Dimethylpropanal

Synthesis of Alcohol Derivatives

The reduction of the aldehyde group in 3-cyclobutyl-2,2-dimethylpropanal to a primary alcohol, yielding 3-cyclobutyl-2,2-dimethylpropan-1-ol, can be accomplished using a range of reducing agents. The selection of the appropriate reagent is crucial to overcome the steric hindrance of the neopentyl group.

Commonly employed reducing agents for such transformations include metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective choice for this reduction. For more sterically demanding aldehydes, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) can be used, followed by an aqueous workup.

Another effective method involves catalytic hydrogenation. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and pressure can be optimized to achieve high yields of the desired alcohol.

Table 1: Synthesis of 3-Cyclobutyl-2,2-dimethylpropan-1-ol

| Reagent(s) | Solvent | Typical Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | 3-Cyclobutyl-2,2-dimethylpropan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 3-Cyclobutyl-2,2-dimethylpropan-1-ol |

| H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl acetate | Hydrogen atmosphere, room temperature | 3-Cyclobutyl-2,2-dimethylpropan-1-ol |

Preparation of Carboxylic Acid and Ester Analogues

The oxidation of this compound to its corresponding carboxylic acid, 3-cyclobutyl-2,2-dimethylpropanoic acid, requires carefully selected oxidizing agents to avoid side reactions. Due to the absence of α-hydrogens, this aldehyde is resistant to enolization.

Strong oxidizing agents are typically necessary for this transformation. The Jones oxidation, which uses chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone (B3395972), is a classic method for oxidizing sterically hindered aldehydes. Another effective reagent is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.

Once the carboxylic acid is obtained, it can be readily converted to a variety of ester analogues through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reacting 3-cyclobutyl-2,2-dimethylpropanoic acid with methanol or ethanol would yield methyl 3-cyclobutyl-2,2-dimethylpropanoate or ethyl 3-cyclobutyl-2,2-dimethylpropanoate, respectively.

Table 2: Synthesis of Carboxylic Acid and Ester Derivatives

| Starting Material | Reagent(s) | Product |

| This compound | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | 3-Cyclobutyl-2,2-dimethylpropanoic acid |

| This compound | KMnO₄, NaOH, then H₃O⁺ | 3-Cyclobutyl-2,2-dimethylpropanoic acid |

| 3-Cyclobutyl-2,2-dimethylpropanoic acid | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Corresponding Ester (e.g., Methyl 3-cyclobutyl-2,2-dimethylpropanoate) |

Amine-Based Derivatives (Imines, Enamines)

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product. The steric hindrance of the aldehyde can slow down this reaction, necessitating longer reaction times or more forcing conditions.

In contrast, the formation of enamines from this compound is not possible under standard conditions. Enamine formation requires the presence of an α-hydrogen atom, which can be abstracted to form a double bond. Since this compound lacks α-hydrogens, it cannot form a stable enamine derivative with secondary amines.

Cyclobutyl Ring Modifications and Transformations

The cyclobutyl ring in this compound is a strained four-membered ring, making it susceptible to ring-opening and rearrangement reactions under certain conditions. These transformations can be initiated by various reagents and can lead to a diverse array of new molecular scaffolds.

For example, treatment with certain transition metal catalysts can promote the isomerization of the cyclobutyl group to other cyclic or acyclic structures. Additionally, radical-initiated reactions can lead to ring-opening, providing access to linear alkyl chains with functional groups at specific positions. The specific outcome of these reactions is highly dependent on the chosen catalyst and reaction conditions.

Exploration of Homologous and Analogous Compounds

The structural framework of this compound can be further diversified by modifying the length of its carbon chains or altering the size of its cycloalkane ring.

The aldehyde group can be a starting point for chain elongation through various carbon-carbon bond-forming reactions. The Wittig reaction, for instance, allows for the conversion of the aldehyde to an alkene, which can then be further functionalized. By choosing the appropriate phosphorus ylide, the chain can be extended by one or more carbon atoms.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can also be applied. One common method is the Arndt-Eistert synthesis, which involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

The strained cyclobutyl ring can undergo ring expansion to form a more stable cyclopentyl or cyclohexyl ring. One method to achieve this is the Tiffeneau-Demjanov rearrangement. This reaction sequence involves the conversion of a cyclic ketone, which could be derived from the cyclobutyl group, to a cyanohydrin, followed by reduction and diazotization to induce ring expansion.

Conversely, ring contraction of the cyclobutyl group to a cyclopropylmethyl system is also a possibility, though generally less common. Such transformations often proceed through carbocationic intermediates and can be initiated by treatment with strong acids or Lewis acids.

Spectroscopic and Structural Elucidation Studies of 3 Cyclobutyl 2,2 Dimethylpropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 3-Cyclobutyl-2,2-dimethylpropanal can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The two methyl groups attached to the quaternary carbon are magnetically equivalent and will likely produce a sharp singlet at approximately δ 1.0-1.2 ppm, integrating to six protons. The methylene (B1212753) protons adjacent to the cyclobutyl ring are expected to appear as a doublet, coupled to the methine proton of the cyclobutyl group. The protons on the cyclobutyl ring itself will present a complex multiplet in the upfield region, typically between δ 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal will correspond to the aldehydic carbonyl carbon, expected in the range of δ 200-205 ppm. The quaternary carbon atom, bonded to the two methyl groups, will likely appear around δ 45-50 ppm. The two equivalent methyl carbons are predicted to resonate at approximately δ 20-25 ppm. The carbons of the cyclobutyl ring will produce signals in the upfield region, with the methine carbon attached to the propanal moiety being the most downfield of the ring carbons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehydic H | 9.5 - 10.0 | Singlet | 1H |

| Methylene (CH₂) | 1.8 - 2.0 | Doublet | 2H |

| Cyclobutyl CH | 2.0 - 2.4 | Multiplet | 1H |

| Cyclobutyl CH₂ | 1.5 - 1.9 | Multiplet | 6H |

| Methyl (CH₃)₂ | 1.0 - 1.2 | Singlet | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 205 |

| Quaternary C | 45 - 50 |

| CH₂ | 40 - 45 |

| Cyclobutyl CH | 30 - 35 |

| Cyclobutyl CH₂ | 18 - 25 |

| Methyl (CH₃)₂ | 20 - 25 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₆O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 140.12. nih.gov

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A prominent fragmentation would be the loss of the cyclobutyl radical, leading to a fragment ion at m/z 85. Another likely fragmentation is the loss of the formyl radical (CHO), resulting in a fragment at m/z 111. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of a stable tert-butyl cation at m/z 57, which may appear as the base peak. The presence of the cyclobutyl ring could also lead to characteristic losses of ethylene (B1197577) (28 Da) or cyclobutene (B1205218) (54 Da) from fragment ions.

Predicted Key Fragmentation Patterns for this compound

| m/z | Proposed Fragment |

| 140 | [M]⁺ |

| 111 | [M - CHO]⁺ |

| 85 | [M - C₄H₇]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically in the region of 1720-1740 cm⁻¹. The presence of the aldehyde is further confirmed by two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the methyl and cyclobutyl groups in the range of 2850-3000 cm⁻¹. The C-H bending vibrations for the methyl groups are expected around 1365-1385 cm⁻¹ and 1450-1470 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2980 - 2850 | C-H stretch (alkane) |

| 2820, 2720 | C-H stretch (aldehyde) |

| 1740 - 1720 | C=O stretch (aldehyde) |

| 1470 - 1450 | C-H bend (CH₂) |

| 1385 - 1365 | C-H bend (CH₃) |

Advanced Spectroscopic Techniques (e.g., 2D NMR, Raman)

For a more detailed and unambiguous structural assignment, advanced spectroscopic techniques can be employed.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the methylene protons adjacent to the cyclobutyl ring and the methine proton of the ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde would also be visible in the Raman spectrum, typically as a strong band. The symmetric vibrations of the carbon skeleton, particularly the breathing mode of the cyclobutyl ring, would likely give rise to characteristic Raman signals that might be weak or absent in the IR spectrum.

Computational Chemistry Investigations of 3 Cyclobutyl 2,2 Dimethylpropanal

Quantum Chemical Calculations of Electronic Structure

Currently, there are no published studies that specifically detail the quantum chemical calculations of the electronic structure of 3-Cyclobutyl-2,2-dimethylpropanal. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as the molecule's electron density distribution, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These calculations would provide fundamental insights into the molecule's reactivity and intermolecular interactions.

Conformation Analysis and Energy Minimization

A thorough conformational analysis of this compound has not yet been reported in the scientific literature. This type of investigation would involve systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable conformers. Techniques such as molecular mechanics or more advanced quantum chemical methods would be employed to calculate the potential energy of each conformation, leading to the identification of the global and local energy minima on the potential energy surface. Understanding the preferred conformations is crucial for predicting the molecule's physical and chemical behavior.

Prediction of Spectroscopic Parameters

There is a notable absence of published research focused on the computational prediction of the spectroscopic parameters of this compound. Such studies would utilize quantum chemical calculations to predict various spectroscopic data, including:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C atoms, which would be invaluable for the interpretation of experimental NMR spectra and for structural elucidation.

UV-Vis Spectroscopy: Calculation of the electronic transition energies and oscillator strengths to predict the molecule's absorption spectrum in the ultraviolet and visible regions.

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound are not currently available in the public domain. Research in this area would involve using computational methods to map out the potential energy surfaces of chemical reactions, such as oxidation or reduction of the aldehyde group. This would include locating the transition state structures and calculating the activation energies, providing a deep understanding of the reaction kinetics and pathways.

Molecular Dynamics Simulations

To date, no molecular dynamics (MD) simulations of this compound have been published. MD simulations would provide a powerful tool to study the dynamic behavior of this molecule over time. By simulating the movements of the atoms, researchers could investigate properties such as its conformational dynamics in different solvents, its interactions with other molecules, and its behavior at different temperatures and pressures.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Natural Products

The cyclobutane (B1203170) motif is a recurring structural element in a number of biologically active natural products. The synthesis of such complex molecules often relies on the use of specialized building blocks that can introduce this four-membered ring system efficiently. While direct and specific examples of the incorporation of 3-Cyclobutyl-2,2-dimethylpropanal into the total synthesis of complex natural products are not extensively documented in publicly available scientific literature, its potential as a precursor is noteworthy. The aldehyde functionality allows for a variety of chemical transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, which are fundamental in the construction of larger, more intricate molecular architectures.

Utility in the Creation of Novel Organic Scaffolds

The development of novel organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique three-dimensional structure of this compound, with its compact cyclobutyl group, can be exploited to create new molecular frameworks that are not readily accessible through other means. The aldehyde can serve as a key handle for the construction of heterocyclic systems or for the introduction of the cyclobutyl-neopentyl group onto existing molecular skeletons. Research into the synthesis of derivatives from structurally similar compounds, such as 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal, suggests that these types of molecules can be used as intermediates in the synthesis of more complex organic structures.

Precursor in Materials Science Applications

The field of materials science constantly seeks new monomers and building blocks to create polymers and materials with tailored properties. While specific polymerization or material synthesis studies involving this compound are not widely reported, its structural attributes suggest potential utility. The aldehyde group could, for instance, be converted into other functional groups suitable for polymerization, such as an alcohol or an amine. The rigid and compact nature of the cyclobutyl ring could impart desirable characteristics, such as increased thermal stability or altered mechanical properties, to the resulting polymers. A related compound, 3-Cyclobutyl-2,2-dimethylpropanenitrile, is listed by chemical suppliers for use as a material building block, hinting at the potential of this chemical family in materials science.

Involvement in Pharmaceutical Intermediate Synthesis (General)

Application in Fragrance Chemistry (General, if applicable to aldehydes of this type)

The fragrance industry heavily relies on aldehydes to create a wide spectrum of scents. alphaaromatics.comsobfragrance.commdpi.combeautinow.com Structurally similar aldehydes, particularly those with steric hindrance, are known to possess unique and often pleasant odors. For example, the related compound 2,2-dimethyl-3-cyclohexyl-1-propanol has been patented for its use as a fragrance ingredient. google.com While the specific olfactory properties of this compound are not detailed in scientific literature, it is plausible that as a sterically hindered aliphatic aldehyde, it could contribute interesting notes to fragrance compositions. Aldehydes of this type are often described as having waxy, green, or citrus-like scents. alphaaromatics.combeautinow.com The combination of the bulky neopentyl group and the cyclobutyl ring would be expected to influence its volatility and odor profile, making it a potential candidate for investigation by fragrance chemists.

Compound Data

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C9H16O |

| 2,2-dimethyl-3-cyclohexyl-1-propanol | 2,2-dimethyl-3-cyclohexylpropan-1-ol | C11H22O |

| 2,2-Dimethyl-3-(1-methylcyclobutyl)propanal | 2,2-dimethyl-3-(1-methylcyclobutyl)propanal | C10H18O |

| 3-Cyclobutyl-2,2-dimethylpropanenitrile | 3-cyclobutyl-2,2-dimethylpropanenitrile | C9H15N |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 140.22 g/mol nih.gov |

| XLogP3 | 2.6 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Exact Mass | 140.120115130 g/mol nih.gov |

| Monoisotopic Mass | 140.120115130 g/mol nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Heavy Atom Count | 10 nih.gov |

| Complexity | 123 nih.gov |

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered aldehydes like 3-Cyclobutyl-2,2-dimethylpropanal can be challenging. Traditional oxidation of the corresponding alcohol, 3-cyclobutyl-2,2-dimethylpropan-1-ol, often requires harsh conditions that can lead to side reactions and low yields. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

Modern catalytic methods offer promising alternatives. For instance, aerobic oxidation reactions using transition metal catalysts (e.g., copper, palladium, or iron complexes) with molecular oxygen as the terminal oxidant represent a greener approach. Another avenue to explore is the use of chemo- and regioselective hydroformylation of a corresponding alkene, which could provide a direct route to the aldehyde. Biocatalytic methods, employing specifically engineered enzymes, could also offer a highly selective and sustainable pathway to this compound, minimizing waste and energy consumption.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Aerobic Oxidation | Use of air as an oxidant, reduced waste | Development of robust and selective catalysts |

| Catalytic Hydroformylation | Atom economy, direct route | Catalyst design for high regioselectivity |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

Exploration of Novel Reactivity Patterns

The unique steric environment of this compound, with a quaternary carbon atom adjacent to the aldehyde group, is expected to significantly influence its reactivity. The bulky cyclobutyl and dimethyl groups can hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to unusual reaction outcomes compared to less hindered aldehydes.

Future studies should investigate a range of transformations to map out its reactivity profile. This includes fundamental reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. It would be particularly interesting to explore how the steric bulk affects the stereoselectivity of these reactions. Furthermore, investigating its participation in multicomponent reactions could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Comparing its reactivity with that of its less hindered analogue, 3-cyclobutyl-2-methylpropanal (B6614761) nih.gov, could provide valuable insights into the effects of steric hindrance.

Integration into Advanced Catalytic Systems

Aldehydes can act as organocatalysts or as ligands in transition metal catalysis. The distinct structural and electronic properties of this compound could be harnessed in the design of novel catalytic systems. For example, its corresponding enamine or enolate intermediates, formed in situ, could be explored as catalysts for asymmetric transformations.

In the realm of transition metal catalysis, this aldehyde could serve as a precursor to unique phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The steric bulk of the cyclobutyl and dimethyl groups could create a specific coordination environment around a metal center, influencing the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. Research in this area would involve the synthesis of new ligand architectures derived from this compound and the evaluation of their performance in various catalytic processes.

Design and Synthesis of Bioactive Analogues (General Chemical Property)

While there is no specific data on the biological activity of this compound, the cyclobutane (B1203170) motif is present in a number of biologically active natural products and synthetic compounds. The incorporation of a cyclobutane ring can impart unique conformational constraints and metabolic stability to a molecule.

Future research could focus on using this compound as a building block for the synthesis of novel bioactive analogues. For example, its conversion to the corresponding amine (3-cyclobutyl-2,2-dimethylpropan-1-amine) uni.lu, carboxylic acid (3-cyclobutyl-2,2-dimethylpropanoic acid) uni.lu, or nitrile (3-cyclobutyl-2,2-dimethylpropanenitrile) bldpharm.com could serve as starting points for the development of new pharmaceutical candidates. The exploration of its derivatives as potential enzyme inhibitors, receptor ligands, or antimicrobial agents would be a valuable research direction.

Computational Design for Targeted Applications

Computational chemistry can play a crucial role in predicting the properties and reactivity of this compound and in guiding the design of new applications. Molecular modeling techniques can be employed to understand its conformational preferences and the steric and electronic effects of the cyclobutyl and dimethyl groups.

Density functional theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of various chemical transformations. Furthermore, computational screening of virtual libraries of derivatives of this compound could help identify promising candidates for specific applications, such as in the design of new materials with tailored properties or as ligands for specific biological targets. For instance, the computed properties available on PubChem, such as the XLogP3 value of 2.6, suggest a moderate lipophilicity which can be a starting point for designing molecules with desired pharmacokinetic profiles. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O | PubChem nih.gov |

| Molecular Weight | 140.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

Q & A

Q. Table 1: Hazard Classification of Analogous Aldehydes

| Compound | Hazard Codes | Key Risks |

|---|---|---|

| 3-Hydroxy-2,2-dimethylpropanal | H302, H315 | Acute toxicity, skin irritation |

| 3-Fluoro-2,2-dimethylpropanal | N/A | Predicted reactivity with nucleophiles |

What synthetic routes are effective for preparing this compound?

Basic Question

Methodological Answer:

Synthesis strategies often involve functionalizing cyclobutane precursors. Key methods include:

- Cyclobutane Alkylation : Reacting cyclobutylmagnesium bromide with 2,2-dimethylpropanal derivatives .

- Oxidation of Alcohols : Using TEMPO/oxidative conditions to convert 3-cyclobutyl-2,2-dimethylpropanol to the aldehyde .

- Cross-Coupling : Palladium-catalyzed coupling of cyclobutyl halides with aldehyde precursors .

Q. Optimization Tips :

- Monitor steric hindrance from the cyclobutyl and dimethyl groups, which may reduce reaction yields .

- Purify via fractional distillation or silica gel chromatography .

How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Advanced Question

Methodological Answer:

Computational tools analyze steric and electronic effects:

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents enhance aldehyde reactivity) .

- InChI/SMILES : Use descriptors (e.g.,

C1CC(C1)CC(C=O)(C)C) to model substituent effects on reaction pathways .

Q. Table 2: Predicted Reactivity Parameters

| Parameter | Value (DFT) | Significance |

|---|---|---|

| LUMO Energy (eV) | -1.8 | High electrophilicity |

| Steric Volume (ų) | 112.4 | Moderate hindrance |

How do researchers resolve contradictions in spectroscopic data during characterization?

Advanced Question

Methodological Answer:

Discrepancies in NMR, IR, or MS data require systematic validation:

Multi-Technique Cross-Check : Combine -NMR, -NMR, and HRMS to confirm molecular integrity .

Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Reproducibility : Replicate synthesis under controlled conditions to isolate experimental variables .

Q. Case Study :

- For 3-(2-Chlorophenyl)propanal, conflicting IR carbonyl peaks were resolved by adjusting solvent polarity .

What role does the cyclobutyl moiety play in the compound’s physical and chemical properties?

Basic Question

Methodological Answer:

The cyclobutyl group introduces:

- Steric Effects : Restricts conformational flexibility, impacting reaction kinetics .

- Ring Strain : Enhances reactivity in ring-opening or functionalization reactions .

- Hydrophobicity : Increases logP values compared to linear analogs, influencing solubility in biological assays .

Q. Table 3: Comparative Properties of Cyclobutyl vs. Linear Analogs

| Property | This compound | Linear Analog (e.g., Pentanal) |

|---|---|---|

| Boiling Point (°C) | ~180 (predicted) | 103 |

| logP | 2.1 | 1.6 |

What challenges arise in enantioselective synthesis, and how are they addressed?

Advanced Question

Methodological Answer:

Challenges include steric hindrance and poor chiral induction. Solutions involve:

Q. Example :

- Ethyl 2-amino-3-cyclobutylpropanoate achieved >90% ee using a Ru-BINAP catalyst .

How can researchers mitigate toxicity risks in biological studies involving this compound?

Advanced Question

Methodological Answer:

- In Silico Screening : Predict ADMET profiles using tools like SwissADME .

- Dose-Response Assays : Establish LD50 values in vitro (e.g., HepG2 cells) before in vivo testing .

- Metabolic Profiling : Identify detoxification pathways via LC-MS metabolite tracking .

What analytical techniques are most effective for quantifying this compound in complex mixtures?

Basic Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.